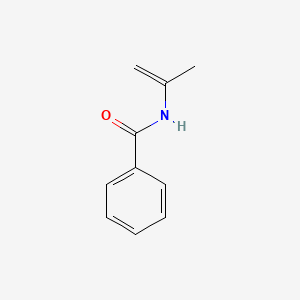

N-(Prop-1-en-2-yl)benzamide

Description

N-(Prop-1-en-2-yl)benzamide (IUPAC name: N-(1-methylvinyl)benzamide) is a benzamide derivative characterized by a prop-1-en-2-yl (isopropenyl) substituent attached to the benzamide nitrogen. This compound serves as a versatile intermediate in organic synthesis, particularly in constructing nitrogen-containing heterocycles. For instance, it has been employed in copper-catalyzed cyclization reactions to synthesize seven-membered diazepine derivatives, yielding products like 2-(prop-1-en-2-yl)-4-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one with moderate to good yields (51–89%) . Its reactivity is attributed to the electron-rich isopropenyl group, which facilitates cyclization and functionalization.

Properties

CAS No. |

78007-50-8 |

|---|---|

Molecular Formula |

C10H11NO |

Molecular Weight |

161.20 g/mol |

IUPAC Name |

N-prop-1-en-2-ylbenzamide |

InChI |

InChI=1S/C10H11NO/c1-8(2)11-10(12)9-6-4-3-5-7-9/h3-7H,1H2,2H3,(H,11,12) |

InChI Key |

XZISHFPYGZFOHK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)NC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Isopropenylbenzamide can be synthesized through the direct condensation of benzoic acid and isopropenylamine. This reaction typically requires a catalyst and specific reaction conditions to proceed efficiently. One common method involves the use of a Lewis acid catalyst, such as zirconium tetrachloride (ZrCl4), under ultrasonic irradiation. This method is considered green and efficient, providing high yields and a simple procedure .

Industrial Production Methods

In an industrial setting, the production of N-Isopropenylbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, the recovery and reuse of catalysts are crucial for cost-effective and sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-Isopropenylbenzamide undergoes various chemical reactions, including:

Oxidation: This reaction can convert the isopropenyl group to a carbonyl group, forming N-isopropylbenzamide.

Reduction: The compound can be reduced to form N-isopropylbenzylamine.

Substitution: The isopropenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: N-Isopropylbenzamide

Reduction: N-Isopropylbenzylamine

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

N-Isopropenylbenzamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-Isopropenylbenzamide involves its interaction with specific molecular targets. The isopropenyl group can undergo various chemical transformations, allowing the compound to act as a versatile intermediate in organic synthesis. Additionally, its ability to form hydrogen bonds and interact with biological macromolecules makes it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Related Benzamide Derivatives

Substituent Effects on Reactivity and Yield

The substituent on the benzamide nitrogen significantly influences synthetic outcomes:

- N-(2-Vinylphenyl)benzamide derivatives (e.g., methyl-, methoxy-, or halogen-substituted variants) exhibit yields of 84–92% in persulfate-activated oxidative coupling reactions. Electron-donating groups (e.g., methoxy) enhance reactivity, while sterically hindered substituents (e.g., benzyl) inhibit product formation .

- N-(Pyridin-2-yl)-benzamide is synthesized via a bimetallic Fe/Ni metal–organic framework (MOF)-catalyzed amidation, achieving high efficiency due to the MOF’s heterogeneous catalytic activity. This method is notable for its reusability and represents the first heterogeneous catalytic route for this compound .

- N-(Prop-2-yn-1-yl)benzamide (propargyl derivative) diverges in reactivity due to the alkyne group, which is prone to click chemistry or cycloaddition reactions. However, its synthetic applications are less documented compared to the isopropenyl analogue .

Table 1: Substituent-Dependent Reactivity

Structural and Physical Properties

- Physical State : this compound derivatives often exist as oils (e.g., diazepine derivatives in and ), whereas Schiff base analogues (e.g., N-(3-((E)-2-(aryl)hydrazinyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)benzamide) are crystalline solids with high melting points (208–257°C) due to hydrogen bonding and aromatic stacking .

Table 2: Physical State and Stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.